molecular formula C5Cl4F2N2 B6302276 5-Chloro-2-(trichloromethyl)-4,6-difluoropyrimidine, 98% CAS No. 94691-70-0

5-Chloro-2-(trichloromethyl)-4,6-difluoropyrimidine, 98%

Cat. No. B6302276
CAS RN: 94691-70-0
M. Wt: 267.9 g/mol
InChI Key: IYBYNZXGJQUHCT-UHFFFAOYSA-N
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Description

5-Chloro-2-(trichloromethyl)-4,6-difluoropyrimidine, or 5-C2T4,6DFP, is a synthetic chemical compound that has a wide range of applications in scientific research. It is a colorless, odorless, and crystalline solid that is soluble in various organic solvents. 5-C2T4,6DFP has been studied extensively in recent years due to its potential to be used in a variety of applications, including drug discovery, drug development, and biotechnology.

Mechanism of Action

The exact mechanism of action of 5-C2T4,6DFP is not fully understood. However, it is believed that the compound binds to specific proteins in the cell, which can then trigger a variety of biological processes. In addition, 5-C2T4,6DFP has been found to interact with certain enzymes, which can lead to the activation of specific pathways and the inhibition of others.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-C2T4,6DFP are not yet fully understood. However, studies have shown that the compound can affect a variety of biological processes, including gene expression, protein-protein interactions, and enzyme activity. In addition, 5-C2T4,6DFP has been found to have a variety of effects on cell growth and differentiation.

Advantages and Limitations for Lab Experiments

The advantages of using 5-C2T4,6DFP in laboratory experiments include its low cost, its stability in a variety of organic solvents, and its ability to bind to specific proteins. In addition, the compound has been found to be non-toxic and non-carcinogenic. However, the compound has a limited solubility in water and can be difficult to work with in certain laboratory experiments.

Future Directions

Given the potential of 5-C2T4,6DFP, there are a number of potential future directions for research. These include further investigation into the compound's mechanism of action and its biochemical and physiological effects, as well as the development of new methods of synthesis and new applications for the compound. In addition, there is potential for the development of new therapeutic agents using the compound, as well as the development of new drug targets and new ways to study gene expression and protein-protein interactions.

Synthesis Methods

5-C2T4,6DFP can be synthesized through a variety of methods. The most common method involves the reaction of chloroform, trichloroacetic acid, and difluoropyrimidine. This reaction is typically carried out in an aqueous solution at room temperature. The reaction produces a colorless, odorless, and crystalline solid that is soluble in various organic solvents.

Scientific Research Applications

5-C2T4,6DFP has been studied extensively in recent years due to its potential to be used in a variety of scientific research applications. It has been used in drug discovery and development, as well as in biotechnology. In drug discovery, 5-C2T4,6DFP has been used to identify new drug targets and to develop novel therapeutic agents. In biotechnology, 5-C2T4,6DFP has been used to study gene expression, protein-protein interactions, and other biological processes.

properties

IUPAC Name

5-chloro-4,6-difluoro-2-(trichloromethyl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5Cl4F2N2/c6-1-2(10)12-4(5(7,8)9)13-3(1)11
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYBYNZXGJQUHCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(N=C(N=C1F)C(Cl)(Cl)Cl)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5Cl4F2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901222581
Record name 5-Chloro-4,6-difluoro-2-(trichloromethyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901222581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-(trichloromethyl)-4,6-difluoropyrimidine

CAS RN

94691-70-0
Record name 5-Chloro-4,6-difluoro-2-(trichloromethyl)pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=94691-70-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-4,6-difluoro-2-(trichloromethyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901222581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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